molecular formula C9H6FN5 B12836153 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine

8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B12836153
M. Wt: 203.18 g/mol
InChI Key: GSWVNQVSYSAEIE-UHFFFAOYSA-N
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Description

8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazinoindole structure, which incorporates a fluorine atom at the 8th position. The presence of the fluorine atom enhances the compound’s chemical stability and biological activity, making it a valuable candidate for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves the reaction of 3-amino-5H-8-fluoro-1,2,4-triazine with various alkyl or acyl compounds . The reaction conditions often include refluxing in glacial acetic acid or dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom at the 8th position in 8-Fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine enhances its chemical stability and biological activity compared to its non-fluorinated counterparts. This unique feature makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H6FN5

Molecular Weight

203.18 g/mol

IUPAC Name

8-fluoro-5H-[1,2,4]triazino[5,6-b]indol-3-amine

InChI

InChI=1S/C9H6FN5/c10-4-1-2-6-5(3-4)7-8(12-6)13-9(11)15-14-7/h1-3H,(H3,11,12,13,15)

InChI Key

GSWVNQVSYSAEIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C3=C(N2)N=C(N=N3)N

Origin of Product

United States

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